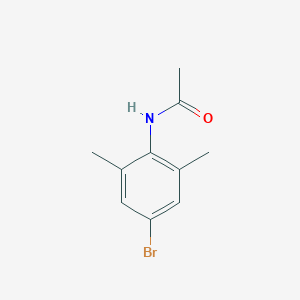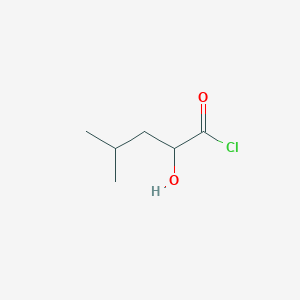
2-Hydroxy-4-methylpentanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-methylpentanoyl chloride, also known as HMPC, is a chemical compound that belongs to the class of acyl chlorides. It is commonly used in the field of organic chemistry as a reagent for the synthesis of various compounds. HMPC is a colorless liquid with a pungent odor and is highly reactive due to the presence of a reactive chlorine atom.
Mechanism Of Action
The mechanism of action of 2-Hydroxy-4-methylpentanoyl chloride involves the reaction of the chlorine atom with the nucleophilic group of the substrate. The reaction results in the formation of an acyl chloride intermediate, which can undergo further reactions to form various compounds.
Biochemical And Physiological Effects
2-Hydroxy-4-methylpentanoyl chloride has no known biochemical or physiological effects as it is primarily used as a reagent in organic synthesis. However, it is important to handle 2-Hydroxy-4-methylpentanoyl chloride with care due to its highly reactive nature and potential hazards.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 2-Hydroxy-4-methylpentanoyl chloride as a reagent in organic synthesis is its high reactivity, which allows for the efficient synthesis of various compounds. However, 2-Hydroxy-4-methylpentanoyl chloride is highly corrosive and can pose a significant hazard if not handled properly. It is important to use appropriate protective equipment, such as gloves and goggles, when working with 2-Hydroxy-4-methylpentanoyl chloride.
Future Directions
For the use of 2-Hydroxy-4-methylpentanoyl chloride include the development of new synthetic routes and applications in other fields.
Synthesis Methods
The synthesis of 2-Hydroxy-4-methylpentanoyl chloride involves the reaction of 2-hydroxy-4-methylpentanoic acid with thionyl chloride. The reaction takes place in the presence of a catalyst such as pyridine and results in the formation of 2-Hydroxy-4-methylpentanoyl chloride and hydrogen chloride gas. The reaction can be represented as follows:
2-Hydroxy-4-methylpentanoic acid + Thionyl chloride → 2-Hydroxy-4-methylpentanoyl chloride + Hydrogen chloride gas
Scientific Research Applications
2-Hydroxy-4-methylpentanoyl chloride is widely used in the field of organic chemistry as a reagent for the synthesis of various compounds. It is used as a starting material for the synthesis of amides, esters, and other functionalized compounds. 2-Hydroxy-4-methylpentanoyl chloride is also used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
properties
CAS RN |
117485-99-1 |
|---|---|
Product Name |
2-Hydroxy-4-methylpentanoyl chloride |
Molecular Formula |
C6H11ClO2 |
Molecular Weight |
150.6 g/mol |
IUPAC Name |
2-hydroxy-4-methylpentanoyl chloride |
InChI |
InChI=1S/C6H11ClO2/c1-4(2)3-5(8)6(7)9/h4-5,8H,3H2,1-2H3 |
InChI Key |
UEKXMNUYHPMBAH-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)Cl)O |
Canonical SMILES |
CC(C)CC(C(=O)Cl)O |
synonyms |
Pentanoyl chloride, 2-hydroxy-4-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-Oxopropyl)-5-[11-hydroxy-6-oxo-11-[[tetrahydro-5-(1-hydroxytridecyl)furan]-2-yl]undecyl]dihydro](/img/structure/B38568.png)
![Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI)](/img/structure/B38570.png)
![Benzenesulfonamide,N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B38574.png)
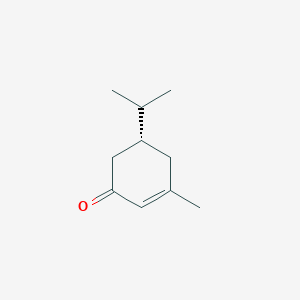
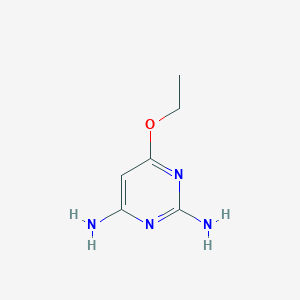
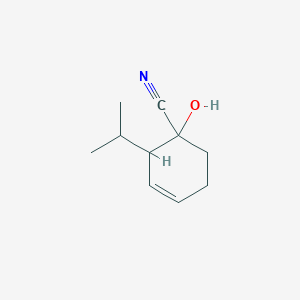
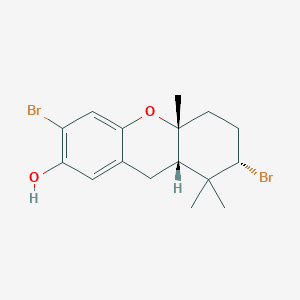
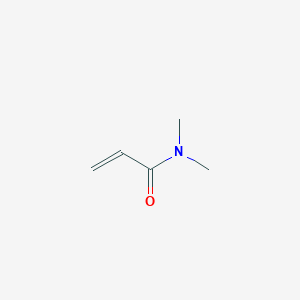
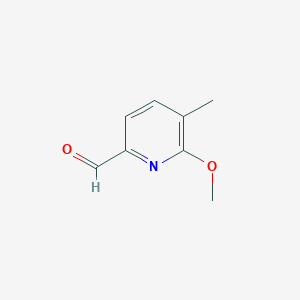
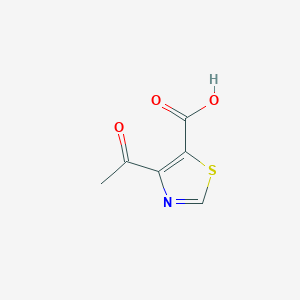


![(2S)-2-amino-N-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-[2-[[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]amino]acetyl]-3-(3,4-dihydroxyphenyl)propanamide](/img/structure/B38593.png)
